2,4-Dichloro-5-cyclopropylpyrimidine
Overview
Description
2,4-Dichloro-5-cyclopropylpyrimidine is an organic compound with the molecular formula C7H6Cl2N2. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 2 and 4, and a cyclopropyl group at position 5. This compound is notable for its applications in various fields, including chemistry, biology, and medicine .
Scientific Research Applications
2,4-Dichloro-5-cyclopropylpyrimidine has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
2,4-Dichloro-5-cyclopropylpyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of Action
The key mechanism of action of pyrimidines involves their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Biochemical Pathways
The biochemical pathways affected by pyrimidines are primarily those involved in inflammation. The compound’s interaction with its targets leads to the suppression of key inflammatory mediators, thereby reducing inflammation .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s skin permeation is low .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory properties. By inhibiting key inflammatory mediators, the compound can reduce inflammation at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C . This suggests that temperature and atmospheric conditions can affect the compound’s stability and, potentially, its efficacy.
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-5-cyclopropylpyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been identified as a CYP1A2 inhibitor . This interaction can lead to alterations in the metabolism of other compounds that are substrates of this enzyme.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes like CYP1A2 can lead to changes in the metabolic activity of cells, potentially impacting cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression and metabolic pathways. For example, as a CYP1A2 inhibitor, it can prevent the enzyme from metabolizing its substrates, thereby altering the metabolic flux within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as -20°C, and its purity can affect its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to adverse effects. It is essential to determine the threshold levels to avoid toxicity and ensure the compound’s efficacy in research applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s inhibition of CYP1A2 can lead to changes in the levels of metabolites and affect the overall metabolic flux within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-cyclopropylpyrimidine typically involves the reaction of 2,4-dichloropyrimidine with cyclopropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves heating the reactants in a suitable solvent, such as tetrahydrofuran (THF), and using a base like sodium hydride to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified using techniques like column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-cyclopropylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 are susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride, potassium tert-butoxide, and various amines are commonly used.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine can yield a substituted pyrimidine derivative .
Comparison with Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Similar in structure but with a fluorine atom instead of a cyclopropyl group.
2,4-Dichloro-5-methylpyrimidine: Contains a methyl group at position 5 instead of a cyclopropyl group.
Uniqueness: 2,4-Dichloro-5-cyclopropylpyrimidine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2,4-dichloro-5-cyclopropylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2/c8-6-5(4-1-2-4)3-10-7(9)11-6/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSKKVUKDFJQMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190379-86-2 | |
Record name | 2,4-dichloro-5-cyclopropylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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